(3S)-4-Fluoro-3-hydroxy-L-valine
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Overview
Description
(3S)-4-Fluoro-3-hydroxy-L-valine is a chiral amino acid derivative with a fluorine atom at the 4th position and a hydroxyl group at the 3rd position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Fluoro-3-hydroxy-L-valine typically involves the asymmetric reduction of a precursor compound. One common method is the reduction of a 2-chloro-β-ketoester using carbonyl reductase from Lactobacillus fermentum. This process involves preparing engineering bacteria containing the enzyme, disrupting the cells to obtain the enzyme, and then mixing the enzyme with the substrate and other necessary reagents to carry out the reduction .
Industrial Production Methods
Industrial production of this compound can be scaled up using biocatalytic processes. These methods are environmentally friendly and offer high yields. The use of genetically modified microorganisms and enzyme-assisted extraction techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3S)-4-Fluoro-3-hydroxy-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluorine atom can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(3S)-4-Fluoro-3-hydroxy-L-valine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of (3S)-4-Fluoro-3-hydroxy-L-valine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
(3S)-3-cyclopentyl-6-methyl-7-[(4-methylpiperazin-1-yl)sulfonyl]-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide: This compound shares a similar chiral center and fluorine substitution pattern.
Trifluoromethyl group-containing drugs: These compounds also contain fluorine atoms and exhibit similar pharmacological properties.
Uniqueness
(3S)-4-Fluoro-3-hydroxy-L-valine is unique due to its specific combination of a fluorine atom and a hydroxyl group on a chiral amino acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
773828-61-8 |
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Molecular Formula |
C5H10FNO3 |
Molecular Weight |
151.14 g/mol |
IUPAC Name |
(2S,3S)-2-amino-4-fluoro-3-hydroxy-3-methylbutanoic acid |
InChI |
InChI=1S/C5H10FNO3/c1-5(10,2-6)3(7)4(8)9/h3,10H,2,7H2,1H3,(H,8,9)/t3-,5-/m1/s1 |
InChI Key |
IORJTRZQKWHWNT-NQXXGFSBSA-N |
Isomeric SMILES |
C[C@@](CF)([C@@H](C(=O)O)N)O |
Canonical SMILES |
CC(CF)(C(C(=O)O)N)O |
Origin of Product |
United States |
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